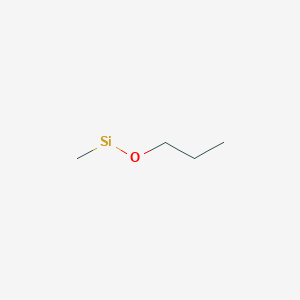
Methyl-propoxysilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl-propoxysilane is an organosilicon compound with the chemical formula C4H12OSi. It is a member of the silane family, which are compounds containing silicon atoms bonded to hydrogen and/or organic groups. This compound is known for its hydrophobic properties and its ability to form stable bonds with various substrates, making it valuable in a range of industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl-propoxysilane can be synthesized through the reaction of methyltrichlorosilane with propanol in the presence of a catalyst. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silane. The general reaction is as follows:
CH3SiCl3+C3H7OH→CH3Si(OCH2CH2CH3)3+HCl
This reaction requires careful control of temperature and pressure to ensure high yield and purity of the product.
Industrial Production Methods
In industrial settings, this compound is produced using large-scale reactors where the reaction conditions are optimized for maximum efficiency. The process involves continuous feeding of reactants and removal of by-products to maintain the desired reaction environment. Advanced purification techniques, such as distillation and chromatography, are employed to obtain high-purity this compound suitable for commercial use.
Análisis De Reacciones Químicas
Types of Reactions
Methyl-propoxysilane undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, this compound hydrolyzes to form silanols and alcohols.
Condensation: Silanols formed from hydrolysis can further condense to form siloxane bonds, leading to the formation of polymeric structures.
Substitution: this compound can participate in nucleophilic substitution reactions where the propoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions, often catalyzed by acids or bases.
Condensation: Catalyzed by acids or bases, typically under controlled temperature and humidity.
Substitution: Various nucleophiles such as amines, alcohols, or thiols, under mild to moderate conditions.
Major Products
Hydrolysis: Silanols and propanol.
Condensation: Polymeric siloxanes.
Substitution: Silanes with different organic groups depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl-propoxysilane has a wide range of applications in scientific research and industry:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds and as a reagent in organic synthesis.
Biology: Employed in the modification of biomolecules and surfaces for improved biocompatibility and functionality.
Medicine: Utilized in the development of drug delivery systems and medical coatings.
Industry: Applied in the production of coatings, adhesives, and sealants due to its excellent bonding properties and hydrophobic nature.
Mecanismo De Acción
The mechanism of action of methyl-propoxysilane involves its ability to form stable covalent bonds with various substrates through the hydrolysis and condensation of its silane groups. The hydrolyzed silanol groups can react with hydroxyl groups on surfaces, forming strong siloxane bonds. This property makes it an effective coupling agent and surface modifier.
Comparación Con Compuestos Similares
Methyl-propoxysilane can be compared with other silane compounds such as:
Methyltrimethoxysilane: Similar in structure but with methoxy groups instead of propoxy groups, leading to different reactivity and applications.
Methyltriethoxysilane: Contains ethoxy groups, which provide different hydrolysis and condensation behavior.
Dimethyldichlorosilane: Contains two methyl groups and two chlorine atoms, used in different synthetic applications due to its distinct reactivity.
This compound is unique in its balance of hydrophobicity and reactivity, making it suitable for specific applications where other silanes may not perform as effectively.
Propiedades
Fórmula molecular |
C4H10OSi |
|---|---|
Peso molecular |
102.21 g/mol |
InChI |
InChI=1S/C4H10OSi/c1-3-4-5-6-2/h3-4H2,1-2H3 |
Clave InChI |
KAFPJTWNTMYOCT-UHFFFAOYSA-N |
SMILES canónico |
CCCO[Si]C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


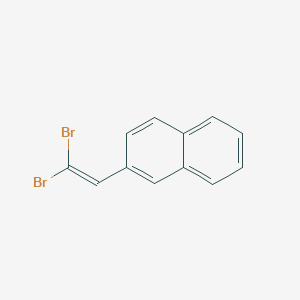
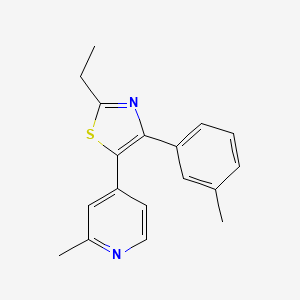
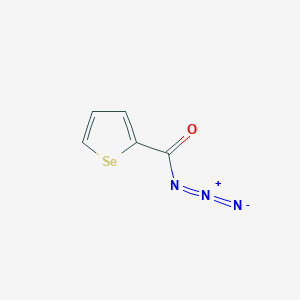
![1-Ethyl-4-[(4-isothiocyanatophenyl)ethynyl]benzene](/img/structure/B14238451.png)
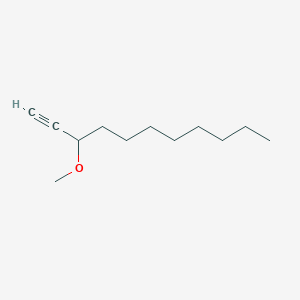
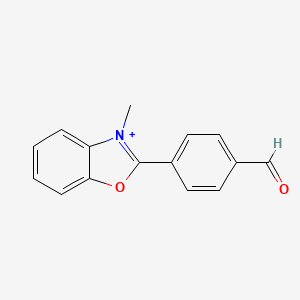
![(2R,6R)-2-[2-(benzenesulfonyl)ethyl]-2,6-dimethylcyclohexan-1-one](/img/structure/B14238487.png)
![Pyridinium, 4-[2-[4-(dihexadecylamino)phenyl]ethenyl]-1-methyl-](/img/structure/B14238495.png)
![N-[3-(Trimethoxysilyl)propyl]-1,3,4-thiadiazol-2-amine](/img/structure/B14238508.png)
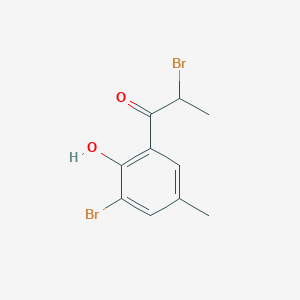

![N,N-Bis[4'-(9H-carbazol-9-yl)[1,1'-biphenyl]-4-yl]perylen-3-amine](/img/structure/B14238538.png)
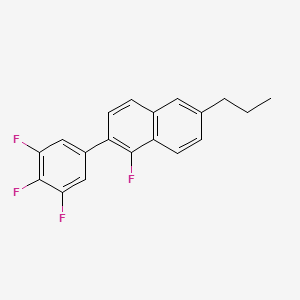
![2-Cyclopenten-1-ol, 4-[(4-methoxyphenoxy)methyl]-, (1S,4S)-](/img/structure/B14238546.png)
